ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid

Description

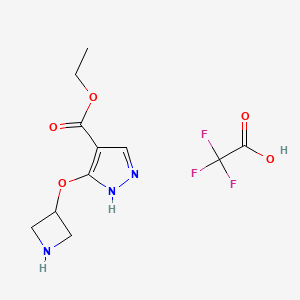

Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid (TFA) is a pyrazole-based derivative characterized by an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) linked via an ether bond at the 3-position of the pyrazole core. Azetidine’s ring strain and basicity may influence solubility, stability, and reactivity compared to bulkier or less strained substituents.

Properties

Molecular Formula |

C11H14F3N3O5 |

|---|---|

Molecular Weight |

325.24 g/mol |

IUPAC Name |

ethyl 5-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C9H13N3O3.C2HF3O2/c1-2-14-9(13)7-5-11-12-8(7)15-6-3-10-4-6;3-2(4,5)1(6)7/h5-6,10H,2-4H2,1H3,(H,11,12);(H,6,7) |

InChI Key |

MQUOYKYGVKUYEM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)OC2CNC2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors under basic conditions.

Attachment of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction with hydrazine derivatives.

Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst.

Introduction of the Trifluoroacetic Acid Moiety: The final step involves the reaction with trifluoroacetic acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoroacetic acid moiety can enhance its reactivity and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 155377-19-8) Substituent: Trifluoromethyl (-CF₃) at the 3-position. Synthesis: Cyclocondensation of ethyl 3,3,3-trifluoro-2-oxobutanoate with hydrazine hydrate (60% yield) . Melting Point (m.p.): 141–142°C .

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

- Substituents: -CF₃ at C3, -CH₃ at N1.

- Synthesis: N-methylation of compound 1 using NaH/CH₃I (73.8% yield) .

- m.p.: 58–60°C .

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

- Substituents: -CF₃ at C3, phenyl at N1.

- Synthesis: Suzuki coupling of compound 1 with phenylboronic acid (91% yield) .

- m.p.: 89–90°C .

Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, TFA Substituent: Azetidin-3-yloxy at C3.

Table 1: Comparative Data for Pyrazole-4-carboxylate Derivatives

| Compound | Substituents (C3/N1) | Yield (%) | m.p. (°C) | Key Synthetic Step |

|---|---|---|---|---|

| Ethyl 3-(CF₃)-1H-pyrazole-4-carboxylate | -CF₃ / H | 60 | 141–142 | Hydrazine cyclocondensation |

| Ethyl 1-methyl-3-(CF₃)-1H-pyrazole-4-carboxylate | -CF₃ / -CH₃ | 73.8 | 58–60 | N-alkylation with CH₃I |

| Ethyl 1-phenyl-3-(CF₃)-1H-pyrazole-4-carboxylate | -CF₃ / -Ph | 91 | 89–90 | Suzuki coupling |

| Ethyl 3-(azetidinyloxy)-1H-pyrazole-4-carboxylate, TFA | Azetidin-3-yloxy / H | N/A | N/A | Likely etherification/SN2 |

Physicochemical Properties

- Melting Points : Trifluoromethyl-substituted derivatives exhibit higher melting points (e.g., 141–142°C for compound 1) compared to N-alkylated analogs (58–60°C for compound 3), likely due to reduced crystallinity from bulky N-substituents . The azetidinyloxy group’s impact remains unclear but may lower m.p. due to conformational flexibility.

- Solubility : TFA salts (as in the target compound) typically enhance aqueous solubility compared to free bases.

Biological Activity

Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₁₃F₃N₄O₃

- Molecular Weight : 256.23 g/mol

- CAS Number : Not specified in the provided sources.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

These findings suggest that ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate may also possess similar antimicrobial properties, warranting further investigation.

Anti-inflammatory Activity

Pyrazole derivatives have been noted for their anti-inflammatory effects, particularly through the inhibition of nitric oxide production in inflammatory models. A study highlighted the ability of certain pyrazolo[4,3-c]quinoline derivatives to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in inflammation.

The potential of ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate as an anti-inflammatory agent could be evaluated through similar assays.

Anticancer Activity

The anticancer properties of pyrazole derivatives have been explored in various studies. For example, certain compounds have been shown to inhibit cell proliferation in cancer cell lines significantly.

The effectiveness of ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate against specific cancer types remains an area for future research.

Case Studies

-

Antimicrobial Efficacy Study :

A series of newly synthesized pyrazole derivatives were tested against a range of pathogens. The study concluded that structural modifications significantly influenced their antimicrobial potency, suggesting that ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate could be optimized for enhanced activity against resistant strains. -

Anti-inflammatory Mechanism :

Research involving LPS-induced RAW 264.7 cells demonstrated that specific pyrazole derivatives reduced NO production effectively, indicating their potential use as anti-inflammatory agents in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.